molecular formula C13H24FN5O B2676610 4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101195-99-5

4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2676610
CAS No.: 2101195-99-5
M. Wt: 285.367
InChI Key: JWZQOMDIBKTCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique structure, which includes a pyrazole ring substituted with amino, diethylamino, and fluoroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the reaction of 2-fluoroethylamine hydrochloride with 3-(diethylamino)propylamine in the presence of triethylamine. The resulting intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to yield the final product. The synthesis method is efficient and yields a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluoroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays due to its unique structure.

    Medicine: It has demonstrated anti-inflammatory, anti-tumor, and anti-cancer properties. It is also being studied as a potential treatment for neurological disorders such as Alzheimer’s and Parkinson’s diseases.

Mechanism of Action

The exact mechanism of action of 4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not fully understood. it is known to inhibit the activity of certain enzymes and receptors in the body, contributing to its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound’s effects on molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide: Lacks the fluoroethyl group, which may affect its biological activity.

    4-Amino-N-[3-(diethylamino)propyl]-1-(2-chloroethyl)-1H-pyrazole-3-carboxamide: Substitutes the fluoroethyl group with a chloroethyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the fluoroethyl group in 4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide makes it unique compared to its analogs. This substitution can significantly impact its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24FN5O/c1-3-18(4-2)8-5-7-16-13(20)12-11(15)10-19(17-12)9-6-14/h10H,3-9,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQOMDIBKTCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.